molecular formula C17H17N7O2 B10988751 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-benzimidazol-5-yl)propanamide

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-benzimidazol-5-yl)propanamide

Cat. No.: B10988751
M. Wt: 351.4 g/mol
InChI Key: QTJJSGIWNFPFHN-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the 1,2,4-triazolo[4,3-b]pyridazin family. Its chemical structure features a 1-methyl-1H-benzimidazole moiety linked to a 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine scaffold. Let’s break it down:

    1-Methyl-1H-benzimidazole: This heterocyclic compound contains a benzene ring fused with an imidazole ring, and it often exhibits biological activity.

    6-Methoxy[1,2,4]triazolo[4,3-b]pyridazine: This fused ring system combines a triazole ring (with nitrogen atoms at positions 1 and 2) and a pyridazine ring (with nitrogen atoms at positions 3 and 4). The methoxy group adds further complexity.

Preparation Methods

The synthetic routes to this compound involve intricate steps. While I don’t have specific industrial production methods, researchers have optimized its synthesis. Here’s a general outline:

  • Construction of the Triazolo[4,3-b]pyridazine Core:
    • Start with a suitable precursor containing the triazole and pyridazine moieties.
    • Cyclize the precursor under specific conditions to form the fused ring system.
  • Introduction of the Benzimidazole Group:
    • Introduce the 1-methyl-1H-benzimidazole moiety via a coupling reaction.
    • Optimize reaction conditions to achieve high yields.

Chemical Reactions Analysis

This compound participates in various reactions:

  • Oxidation and Reduction:
    • Undergoes oxidation or reduction at specific positions.
    • Common reagents include oxidants (e.g., KMnO₄) and reducing agents (e.g., NaBH₄).
  • Substitution Reactions:
    • Reacts with nucleophiles or electrophiles.
    • Examples include nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution (SEAr).
  • Major Products:
    • The exact products depend on reaction conditions.
    • Isolation and characterization are crucial to identify intermediates and final products.

Scientific Research Applications

This compound’s versatility extends across scientific domains:

  • Medicine:
  • Chemistry:
    • Used in synthetic chemistry as a building block for more complex molecules.
    • Researchers explore its reactivity and functionalization.
  • Biology:
    • Studied for its impact on cellular processes.
    • May interact with specific proteins or pathways.

Mechanism of Action

    Target: (Mt SD).

    Mode of Action: Inhibition of Mt SD disrupts chorismate biosynthesis, essential for bacterial survival.

    Pathways: Interferes with aromatic amino acid synthesis.

Comparison with Similar Compounds

    Uniqueness: Its specific combination of fused rings and functional groups sets it apart.

    Similar Compounds: Explore related triazolo[4,3-b]pyridazines and benzimidazole derivatives.

Properties

Molecular Formula

C17H17N7O2

Molecular Weight

351.4 g/mol

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methylbenzimidazol-5-yl)propanamide

InChI

InChI=1S/C17H17N7O2/c1-23-10-18-12-9-11(3-4-13(12)23)19-16(25)7-5-14-20-21-15-6-8-17(26-2)22-24(14)15/h3-4,6,8-10H,5,7H2,1-2H3,(H,19,25)

InChI Key

QTJJSGIWNFPFHN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NC(=O)CCC3=NN=C4N3N=C(C=C4)OC

Origin of Product

United States

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